Pubchem_71442833
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pubchem_71442833: is a chemical compound listed in the PubChem database, which is an open repository for chemical structures, biological activities, and biomedical annotations
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The preparation of Pubchem_71442833 involves several synthetic routes. One common method includes the use of organic halides and electropositive metals to form metal-carbon bonds. This process often requires specific reaction conditions such as controlled temperatures and the presence of catalysts .
Industrial Production Methods: : Industrial production of this compound typically involves large-scale chemical reactions under controlled environments. The use of hydrothermal carbonization methods is prevalent due to its advantages, including lower reaction temperatures, shorter reaction times, and higher yields .
Analyse Chemischer Reaktionen
Types of Reactions: : Pubchem_71442833 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various organic solvents. The reaction conditions often involve specific temperatures, pressures, and pH levels to ensure optimal results .
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the compound’s structure .
Wissenschaftliche Forschungsanwendungen
Chemistry: : In chemistry, Pubchem_71442833 is used as a reagent in various organic synthesis processes. Its unique properties make it valuable for creating complex molecules and studying reaction mechanisms .
Biology: : In biological research, this compound is utilized to study cellular processes and interactions. It can act as a probe to investigate biochemical pathways and molecular targets .
Medicine: Its ability to interact with specific biological targets makes it a candidate for therapeutic agents .
Industry: : In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its stability and reactivity are advantageous for manufacturing processes .
Wirkmechanismus
The mechanism of action of Pubchem_71442833 involves its interaction with specific molecular targets and pathways. It can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: : Similar compounds to Pubchem_71442833 include those with comparable chemical structures and properties. Examples include compounds listed in databases like ChEMBL, KEGG Compound, and DrugBank .
Uniqueness: : What sets this compound apart from similar compounds is its unique combination of stability, reactivity, and versatility. These characteristics make it suitable for a wide range of applications in different scientific fields .
Conclusion
This compound is a versatile and valuable compound with numerous applications in chemistry, biology, medicine, and industry. Its unique properties and ability to undergo various chemical reactions make it a significant subject of scientific research and industrial use.
Eigenschaften
CAS-Nummer |
59599-35-8 |
---|---|
Molekularformel |
C6H6O4Os-2 |
Molekulargewicht |
332.3 g/mol |
InChI |
InChI=1S/4CO.2CH3.Os/c4*1-2;;;/h;;;;2*1H3;/q;;;;2*-1; |
InChI-Schlüssel |
UZGMEAHAXORDKG-UHFFFAOYSA-N |
Kanonische SMILES |
[CH3-].[CH3-].C(=O)=[Os](=C=O)(=C=O)=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.